Mono-aldehyde gossypol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

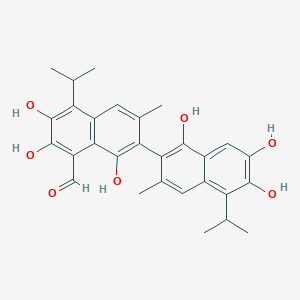

Mono-aldehyde gossypol, also known as this compound, is a useful research compound. Its molecular formula is C29H30O7 and its molecular weight is 490.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Mono-aldehyde gossypol exhibits unique biochemical properties that differentiate it from its parent compound. The aldehyde functionality is crucial in modulating its biological activity, particularly in:

- Anticancer Activity : this compound has been shown to inhibit histone deacetylases (HDAC), which play a significant role in cancer progression. It interacts with various HDAC isoenzymes, leading to hyperacetylation of histone proteins and subsequent induction of apoptosis in cancer cells . This mechanism is particularly relevant for cancers such as hepatoma and colon carcinoma.

- Detoxification Processes : Research indicates that the oxidation of aldehyde groups in gossypol can significantly reduce its reproductive and hepatotoxicity. Enzymatic reactions catalyzed by laccase have been demonstrated to facilitate the intramolecular cyclization of gossypol, producing less toxic derivatives . This detoxification pathway is vital for making cottonseed products safer for consumption.

Cancer Treatment

This compound's role as a pan-HDAC inhibitor positions it as a promising candidate for cancer therapy. Its efficacy has been demonstrated through various studies:

- Inhibition of Tumor Growth : this compound has shown potential in combination therapies, enhancing the effects of conventional chemotherapeutics like temozolomide (TMZ) and phenformin. Studies indicate that combining these agents with this compound leads to significant reductions in tumor cell viability and invasiveness .

- Mechanistic Insights : The compound's ability to inhibit aldehyde dehydrogenase (ALDH) further contributes to its anticancer effects by disrupting metabolic pathways essential for tumor survival .

Antifertility and Antimicrobial Effects

This compound also exhibits antifertility properties, which have been explored for contraceptive applications. Its mechanisms involve interference with sperm motility and function . Additionally, the compound possesses antimicrobial activities, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound's detoxification potential allows for safer utilization of cottonseed meal and oil:

- Animal Feed : The detoxification process can enhance the nutritional value of cottonseed products by reducing toxicity levels, thereby promoting their use in animal feed without adverse effects on health .

- Biocontrol Agents : The antimicrobial properties of this compound may also be harnessed for developing biocontrol agents against pests and diseases affecting crops.

Case Studies and Experimental Findings

Propiedades

IUPAC Name |

2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O7/c1-11(2)20-15-7-13(5)22(25(32)16(15)9-19(31)27(20)34)23-14(6)8-17-21(12(3)4)29(36)26(33)18(10-30)24(17)28(23)35/h7-12,31-36H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONONBUNYLFASFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O)O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150697 |

Source

|

| Record name | Mono-aldehyde gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114309-69-2 |

Source

|

| Record name | Mono-aldehyde gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114309692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-aldehyde gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.